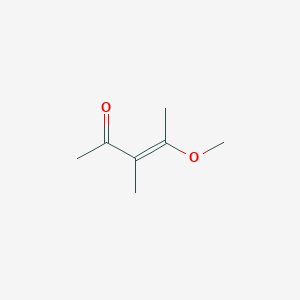
(E)-4-methoxy-3-methylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-methoxy-3-methylpent-3-en-2-one, also known as MMPE, is a compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity aroma and is commonly used in perfumery and flavoring industries. MMPE has also gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (E)-4-methoxy-3-methylpent-3-en-2-one has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
(E)-4-methoxy-3-methylpent-3-en-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. Moreover, (E)-4-methoxy-3-methylpent-3-en-2-one has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. It has also been found to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. Moreover, it has been found to be non-toxic and safe for use in animal and human studies. However, there are also some limitations associated with (E)-4-methoxy-3-methylpent-3-en-2-one. It has poor water solubility, which can limit its bioavailability and efficacy. Moreover, it has a short half-life, which can restrict its therapeutic potential.
Zukünftige Richtungen
There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research. One area of interest is the development of (E)-4-methoxy-3-methylpent-3-en-2-one-based drugs for the treatment of chronic diseases, such as diabetes and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one and its potential interactions with other drugs. Additionally, research on the optimization of (E)-4-methoxy-3-methylpent-3-en-2-one synthesis methods and its formulation for improved bioavailability is also needed.
Conclusion:
In conclusion, (E)-4-methoxy-3-methylpent-3-en-2-one is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has shown promising results in the treatment of diabetes and neurodegenerative diseases. (E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research, which can lead to the development of novel drugs for the treatment of chronic diseases.
Synthesemethoden
The synthesis method of (E)-4-methoxy-3-methylpent-3-en-2-one involves the reaction of 3-methyl-2-butanone with methoxymethylenetriphenylphosphorane in the presence of a base. The reaction yields (E)-4-methoxy-3-methylpent-3-en-2-one with a high yield and purity. This method is simple, cost-effective, and environmentally friendly, making it a popular choice for (E)-4-methoxy-3-methylpent-3-en-2-one synthesis.
Wissenschaftliche Forschungsanwendungen
(E)-4-methoxy-3-methylpent-3-en-2-one has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-4-methoxy-3-methylpent-3-en-2-one has also shown promising results in the treatment of diabetes and neurodegenerative diseases. Moreover, it has been reported to have antioxidant and hepatoprotective effects.
Eigenschaften
CAS-Nummer |
119271-94-2 |
|---|---|
Produktname |
(E)-4-methoxy-3-methylpent-3-en-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(E)-4-methoxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+ |
InChI-Schlüssel |
RMUYPYQKKMMBSQ-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C(/C)\OC)/C(=O)C |
SMILES |
CC(=C(C)OC)C(=O)C |
Kanonische SMILES |
CC(=C(C)OC)C(=O)C |
Synonyme |
3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



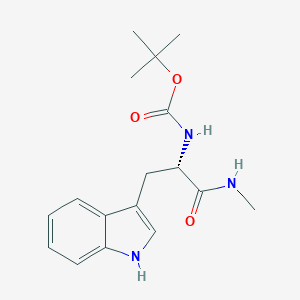
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
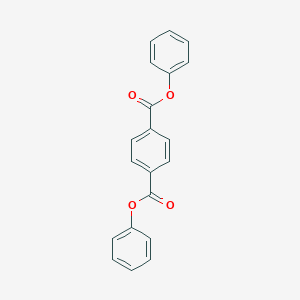
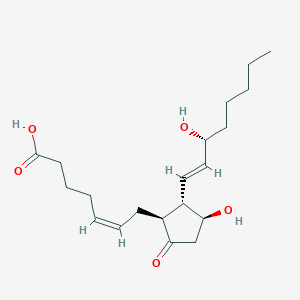
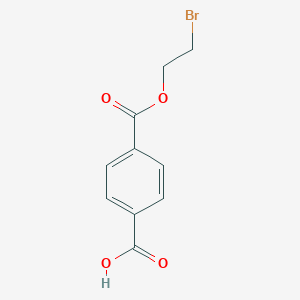
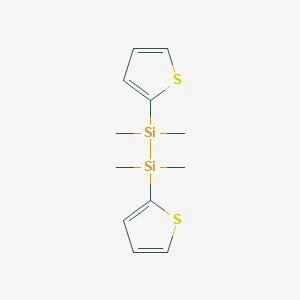
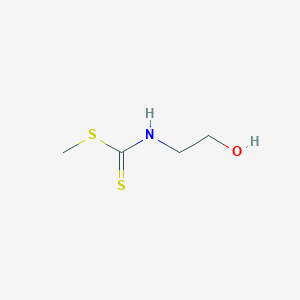
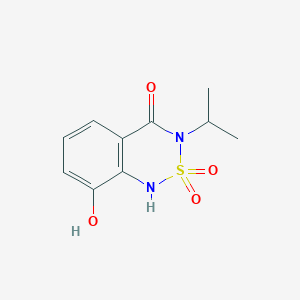


![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

